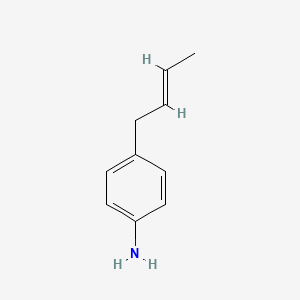

(E)-4-(but-2-en-1-yl)aniline

Description

Contextual Background of Substituted Anilines in Organic Chemistry

Aniline (B41778), a primary aromatic amine with the formula C6H5NH2, consists of a phenyl group attached to an amino group. wikipedia.org It serves as a foundational structure for a vast class of compounds known as substituted anilines. These are derivatives where one or more hydrogen atoms on the aromatic ring have been replaced by other functional groups. wikipedia.orgfishersci.com The nature and position of these substituents significantly influence the chemical and physical properties of the aniline molecule. chemistrysteps.com

Substituted anilines are of paramount importance in organic chemistry, acting as versatile intermediates and building blocks for the synthesis of a wide array of more complex molecules. wikipedia.orgnumberanalytics.com Their utility spans numerous industrial applications, including the manufacturing of dyes, pharmaceuticals, agrochemicals, and polymers. numberanalytics.comwikipedia.org For instance, primary aromatic amines are crucial starting materials for producing azo dyes. wikipedia.org They are also integral to the synthesis of various drugs; aniline itself is a precursor to the widely used analgesic, acetaminophen. numberanalytics.com

The reactivity of substituted anilines is a key area of study. The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution reactions, primarily at the ortho and para positions. wikipedia.org The basicity of the aniline is also modulated by the electronic properties of the ring substituents. Electron-donating groups tend to increase basicity, while electron-withdrawing groups decrease it. chemistrysteps.com This tunable reactivity allows for precise control in synthetic pathways. Common reactions involving anilines include diazotization to form diazonium salts, which are themselves versatile intermediates, and alkylation or acylation at the nitrogen atom. wikipedia.org

Significance of (E)-4-(but-2-en-1-yl)aniline within the Class of Unsaturated Aromatic Amines

This compound belongs to the subclass of unsaturated aromatic amines, characterized by the presence of a carbon-carbon double or triple bond within their structure. In this specific molecule, an (E)-but-2-en-1-yl group (also known as a crotyl group) is attached to the nitrogen atom of the aniline. This introduces an unsaturated aliphatic chain to the aromatic amine core.

The presence of the butenyl group imparts specific reactivity to the molecule. The double bond can undergo typical alkene reactions, while the allylic position (the carbon atom adjacent to the double bond) is also a site of potential reactivity. This dual functionality, combining the properties of an aromatic amine and an alkene, makes compounds like this compound valuable in organic synthesis for creating molecules with diverse structural features.

Unsaturated aromatic amines are of interest for their potential applications in materials science, particularly in the development of polymers and as ligands in coordination chemistry. rsc.org The unsaturated moiety can participate in polymerization reactions, leading to materials with potentially useful electronic or optical properties.

Overview of Key Academic Research Areas for the Chemical Compound

Research on this compound and related allylic anilines primarily focuses on their synthesis and utility as building blocks in organic reactions. Key research areas include:

Catalytic Synthesis: A significant portion of research is dedicated to developing efficient methods for synthesizing N-allylated anilines. This includes the use of various catalysts, such as those based on palladium and platinum, to facilitate the reaction between anilines and allylic alcohols or halides. tandfonline.comacs.orgresearchgate.net The goal is to achieve high yields and selectivity under mild reaction conditions.

Reaction Mechanisms: Understanding the mechanisms of these synthetic reactions is crucial for optimizing them. Studies delve into the role of catalysts, ligands, and additives in activating the substrates and promoting the desired C-N bond formation. acs.orgbohrium.com

Structural and Spectroscopic Analysis: The characterization of these compounds is fundamental. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the structure and stereochemistry of the synthesized molecules. rsc.orgrsc.orgdergipark.org.tr Theoretical studies, such as Density Functional Theory (DFT) calculations, are also employed to understand the molecular and electronic structures. researchgate.netresearchgate.net

Applications in Heterocyclic Synthesis: Allylic anilines are valuable precursors for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. bohrium.com Research explores the cyclization reactions of these anilines to form various ring systems.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H13N | lookchem.comnih.gov |

| Molecular Weight | 147.22 g/mol | lookchem.comnih.gov |

| Boiling Point | 242.7°C at 760 mmHg | lookchem.com |

| Flash Point | 101.3°C | lookchem.com |

| Density | 0.968 g/cm³ | lookchem.com |

| XLogP3 | 2.8 | lookchem.comnih.gov |

| Hydrogen Bond Donor Count | 1 | lookchem.comnih.gov |

| Hydrogen Bond Acceptor Count | 1 | lookchem.comnih.gov |

| Rotatable Bond Count | 3 | lookchem.com |

Interactive Data Table: Computed Properties of this compound Users can sort and filter the data by property and value.

| Property | Value |

| IUPAC Name | N-[(E)-but-2-enyl]aniline |

| InChI | InChI=1S/C10H13N/c1-2-3-9-11-10-7-5-4-6-8-10/h2-8,11H,9H2,1H3/b3-2+ |

| InChIKey | OBMBFSOIBAWLEJ-NSCUHMNNSA-N |

| Canonical SMILES | C/C=C/CNC1=CC=CC=C1 |

| CAS Number | 6246-96-4 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N |

|---|---|

Molecular Weight |

147.22 g/mol |

IUPAC Name |

4-[(E)-but-2-enyl]aniline |

InChI |

InChI=1S/C10H13N/c1-2-3-4-9-5-7-10(11)8-6-9/h2-3,5-8H,4,11H2,1H3/b3-2+ |

InChI Key |

PEVLUWIYRHNNTL-NSCUHMNNSA-N |

Isomeric SMILES |

C/C=C/CC1=CC=C(C=C1)N |

Canonical SMILES |

CC=CCC1=CC=C(C=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for E 4 but 2 En 1 Yl Aniline and Structurally Analogous Compounds

Strategies for Carbon-Carbon and Carbon-Nitrogen Bond Formation in Alkenyl Aniline (B41778) Frameworks

The assembly of the alkenyl aniline scaffold can be approached by forming the C-N bond to create the aniline functionality or by forming the C-C bond to attach the alkenyl sidechain.

Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the formation of both C-N and C-C bonds required for alkenyl aniline synthesis. bath.ac.ukresearchgate.net

The Buchwald-Hartwig amination is a preeminent method for the synthesis of anilines and their derivatives through the palladium-catalyzed cross-coupling of aryl halides or pseudohalides with nitrogen-containing compounds. researchgate.netnih.govrsc.org This reaction is highly versatile and can be applied to the synthesis of the target compound by reacting a suitable precursor, such as (E)-1-(4-halophenyl)but-2-ene, with an ammonia (B1221849) source. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. researchgate.netrsc.org A variety of ammonia surrogates, including lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂), have been developed to serve as effective amino sources under relatively mild conditions. rsc.orgorganic-chemistry.org

| Component | Examples | Function | Reference |

|---|---|---|---|

| Aryl Halide | (E)-1-(4-bromophenyl)but-2-ene, (E)-1-(4-chlorophenyl)but-2-ene | Aromatic core and alkenyl sidechain precursor | rsc.org |

| Nitrogen Source | Ammonia (aqueous or gaseous), LiN(SiMe₃)₂, Ph₃SiNH₂, LiNH₂ | Provides the amino group for the aniline | organic-chemistry.org |

| Palladium Catalyst | Pd(dba)₂, Pd₂(dba)₃, Pd(OAc)₂ | Catalyzes the C-N bond formation | rsc.org |

| Ligand | P(t-Bu)₃, Biheteroaryl phosphines (e.g., KPhos) | Stabilizes the Pd center and facilitates the catalytic cycle | rsc.orgorganic-chemistry.org |

| Base | Sodium t-butoxide (NaOt-Bu), NaOH | Activates the nitrogen source and facilitates the reaction | researchgate.netrsc.org |

| Solvent | Toluene, Dioxane | Reaction medium | rsc.org |

Direct C-H functionalization has emerged as an efficient and atom-economical strategy for forming C-C bonds. bath.ac.uk For the synthesis of alkenyl anilines, this involves the direct coupling of an aniline derivative with an alkene. A significant challenge in C-H functionalization is controlling the regioselectivity (ortho, meta, or para). bath.ac.uk Recent advancements have demonstrated highly para-selective C-H olefination of aniline derivatives using a specialized catalytic system based on a Palladium/S,O-ligand. researchgate.netacs.org This approach allows for the introduction of an olefin moiety at the para position with high efficiency and is compatible with a broad range of aniline substrates, including primary, secondary, and tertiary anilines. researchgate.netacs.org

| Component | Example Reagents/Conditions | Key Outcome | Reference |

|---|---|---|---|

| Aniline Substrate | N,N-dimethylaniline, N-alkylanilines, primary anilines | Formation of para-alkenylated aniline derivatives with high selectivity. | researchgate.netacs.org |

| Alkene Source | Activated alkenes (e.g., acrylates) | ||

| Catalytic System | Pd(OAc)₂ with an S,O-ligand (e.g., 3-methyl-2-(phenylthio)butanoic acid) | ||

| Conditions | Mild reaction conditions, often aerobic |

This strategy involves introducing the amino group onto an existing unsaturated hydrocarbon framework. While closely related to the C-N cross-coupling methods described previously, the focus here is on the versatility of amination protocols. For instance, copper-catalyzed Ullmann-type reactions provide an alternative to palladium systems for coupling aryl halides with ammonia or amines. organic-chemistry.org Furthermore, electrochemical methods have been developed for the allylic C-H amination of unactivated alkenes, representing a modern approach to forming allylic amines by directly coupling alkenes with secondary amines. researchgate.net This oxidative transformation proceeds by generating an electrophilic adduct between an organosulfur compound and the alkene, which is then trapped by an amine nucleophile. researchgate.net

Palladium-Catalyzed Cross-Coupling Approaches for Aryl-Alkenyl Linkages

Stereoselective Synthesis of (E)-Alkenyl Moieties in Aniline Derivatives

Achieving the correct (E)-geometry of the double bond is critical for the synthesis of the target compound. Several methodologies provide excellent stereocontrol. One of the most effective methods for generating trans-alkenes is the 3-aza-Cope rearrangement, a type of researchgate.netresearchgate.net-sigmatropic rearrangement. nih.gov This reaction is inherently stereospecific and can furnish trans-alkenes, corresponding to the (E)-isomer, exclusively. nih.gov Another powerful technique is olefin metathesis, which can be used to directly form the desired C-C double bond with high stereoselectivity. nih.gov Additionally, visible-light-driven reactions, which operate via the photoexcitation of an electron donor-acceptor (EDA) complex, have been shown to produce annulated products with complete diastereoselectivity, highlighting the potential of photochemistry in controlling stereochemical outcomes. nih.govchalmers.se

Rearrangement Reactions for Alkenyl Aniline Construction

Sigmatropic rearrangements are powerful reactions in organic synthesis for constructing complex molecular architectures from simpler precursors. The 3-aza-Cope rearrangement is a prominent example used in the synthesis of 2-alkenyl-tethered anilines. nih.gov The typical sequence involves the formation of an imine from an aniline derivative, followed by the addition of a vinylmagnesium reagent to generate an N-allylic aniline intermediate. nih.gov Upon treatment with a Lewis acid, this intermediate undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to yield the ortho-alkenylated aniline with excellent trans-selectivity for the newly formed double bond. nih.gov Another related transformation is the amino-Claisen rearrangement, which has been used to introduce functional groups into the ortho position of aniline derivatives. researchgate.net While these methods traditionally yield ortho-substituted products, they exemplify the utility of rearrangement reactions in building the core alkenyl aniline structure with high stereocontrol. nih.gov

3-Aza-Cope Rearrangement Pathways

The 3-Aza-Cope rearrangement, a type of organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, is a powerful tool in organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgchem-station.com This pericyclic reaction involves the reorganization of a hexa-1,5-diene system containing a nitrogen atom at the 3-position. The reaction proceeds through a cyclic, six-membered transition state, akin to the all-carbon Cope rearrangement. masterorganicchemistry.com For the synthesis of compounds structurally similar to (E)-4-(but-2-en-1-yl)aniline, this rearrangement can be envisioned to proceed from an N-allyl-N-vinylaniline precursor.

Research has shown that the 3-aza-Cope rearrangement of N-alkyl-N-allylenamines, which typically requires high temperatures (around 250 °C) to proceed thermally, can be significantly accelerated by the use of electrophilic reagents. Both protic and Lewis acids have been employed to catalyze this transformation at much lower temperatures. For instance, the presence of Lewis acids like titanium tetrachloride (TiCl₄), boron trifluoride etherate (BF₃·OEt₂), or trimethylaluminum (B3029685) (AlMe₃) can facilitate the rearrangement at temperatures as low as 50-111 °C. wikipedia.org

A notable advancement in this area is the development of a metal-free domino reaction that leads to the formation of 1,2-dihydropyridines from propargyl vinyl anilines via an N-phenyl 3-aza-Cope sigmatropic rearrangement under thermal conditions. acs.org This highlights the versatility of the rearrangement in constructing complex heterocyclic systems. In a tandem approach, the 3-aza-Cope rearrangement has been successfully combined with a preceding Grignard addition to aldimines to generate α-substituted allylic anilines, which then rearrange to form 2-alkenyl-tethered anilines. researchgate.net

| Lewis Acid | Equivalents | Temperature (°C) | Outcome |

|---|---|---|---|

| HCl | 0.5 | 111 | Complete Rearrangement |

| TiCl₄ | 0.1-0.2 | 111 | Complete Rearrangement |

| BF₃·OEt₂ | 0.5 | 111 | Complete Rearrangement |

| AlMe₃ | 1.0 | 111 | Complete Rearrangement |

| ClAlMe₂ | - | 50 | Achieved Transformation |

Aromatic Aza-Claisen Rearrangement in Aniline Systems

The aromatic aza-Claisen rearrangement is a variant of the Claisen rearrangement where an N-allyl aniline derivative rearranges to form an ortho-allylated aniline. tcichemicals.com This reaction is a powerful method for introducing alkenyl groups onto the aromatic ring of anilines. The traditional thermal aza-Claisen rearrangement often requires high temperatures. However, recent advancements have focused on catalytic and more mild reaction conditions.

A significant development in this area is the use of "on-water" catalysis, which has been shown to facilitate the rearrangement of N-prenylated naphthylamines and anilines, transforming the aromatic aza-Claisen rearrangement into a more synthetically viable reaction. rsc.org Furthermore, a convenient method for the aromatic amino-Claisen rearrangement of N-(1,1-disubstituted-allyl)anilines to 2-(3,3-disubstituted-allyl)anilines has been reported using a catalytic amount of p-toluenesulfonic acid in a mixture of acetonitrile (B52724) and water. organic-chemistry.org

The scope of this rearrangement has been expanded to include N-propargyl anilines, which can undergo aza-Claisen rearrangement to produce propargylated anilines. These products can then be cyclized to form valuable indole (B1671886) derivatives. researchgate.net The development of enantioselective versions of the aza-Claisen rearrangement, often employing chiral catalysts, has further enhanced the utility of this transformation in asymmetric synthesis. organic-chemistry.org

Olefin Metathesis Approaches for Alkenyl Aniline Synthesis

Olefin metathesis is a versatile and powerful reaction in organic synthesis that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium, such as Grubbs catalysts. organic-chemistry.orgharvard.edubeilstein-journals.org Cross-metathesis (CM) is a particularly useful variant for the synthesis of alkenyl anilines, as it allows for the coupling of two different olefin partners. organic-chemistry.org

For the synthesis of compounds like this compound, a potential strategy would involve the cross-metathesis of a simpler alkenyl aniline, such as 4-allylaniline, with a suitable olefin partner like propene. The success of such a reaction depends on the choice of catalyst and reaction conditions to favor the desired cross-product over homodimerization of the starting materials. The second-generation Grubbs and Hoveyda-Grubbs catalysts are often employed for their higher activity and broader functional group tolerance. frontiersin.orgnih.gov

A study on the synthesis of 2-alkenyl-tethered anilines demonstrated the feasibility of a direct cross-metathesis approach for styrenyl substrates. researchgate.net However, for aliphatic alkenes, achieving high geometrical selectivity can be challenging. The presence of nitrogen-containing functional groups can sometimes lead to catalyst deactivation, but strategies such as the use of more robust catalysts or protection of the amine group can mitigate this issue. frontiersin.org

| Catalyst | Generation | Key Features |

|---|---|---|

| Grubbs Catalyst I | First | Good functional group tolerance, commercially available. |

| Grubbs Catalyst II | Second | Higher activity, broader substrate scope, more stable. |

| Hoveyda-Grubbs Catalyst II | Second | Increased stability, allows for catalyst recycling in some cases. |

Emerging and Alternative Synthetic Protocols for Functionalized Anilines

Catalyst-Free and Additive-Free Methodologies

In recent years, there has been a growing interest in the development of synthetic methods that avoid the use of metal catalysts and additives, aligning with the principles of green chemistry. wordpress.com For the synthesis of functionalized anilines, several catalyst-free approaches have been reported.

One such strategy involves the direct C-H functionalization of anilines. While many C-H activation reactions rely on transition metal catalysts, certain transformations can be achieved under metal-free conditions. For example, a metal-free, site-selective C–H cyanoalkylation of aniline-derived amides with azobisisobutyronitrile (AIBN) has been developed using K₂S₂O₈ as an oxidant. mdpi.com This reaction proceeds via a radical-radical coupling mechanism.

Another approach involves multicomponent reactions where the desired product is assembled from simple starting materials in a single step without the need for a catalyst. For instance, a catalyst-free, three-component coupling reaction of amines, methylene (B1212753) chloride, and terminal alkynes has been developed for the synthesis of propargylamines. wordpress.com Additionally, a one-pot, catalyst-free synthesis of 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines from anilines, isothiocyanates, and bromoacetylbenzofuran has been reported. organic-chemistry.org

One-Pot Multicomponent Reactions for Aniline Derivatives

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single reaction vessel, thereby avoiding the isolation of intermediates and reducing waste. nih.govnih.gov Several MCRs have been developed for the synthesis of substituted anilines and related nitrogen-containing heterocycles.

A gold-catalyzed three-component reaction has been developed for the synthesis of substituted anilines from two different alkynes and an amine. organic-chemistry.orgorganic-chemistry.orgberkeley.edu This domino reaction involves a sequential pyrrole (B145914) synthesis followed by a Diels-Alder reaction. Another example is a metal- and additive-free three-component synthesis of meta-substituted anilines from methylvinyl ketones, N-acylpyridinium salts, and primary or secondary amines. nih.gov This method provides access to anilines with uncommon substitution patterns.

Furthermore, a green, regioselective, one-pot, multicomponent reaction of an aldehyde, cyclohex-2-enone, and a primary or secondary amine can afford 2-N-substituted or 4-N,N-disubstituted arylmethyl anilines, respectively. masterorganicchemistry.com The synthesis of secondary anilines from nitroarenes and aldehydes can also be achieved in a one-pot manner using metal-based heterogeneous catalysts. commonorganicchemistry.com

| Reaction Type | Starting Materials | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Domino Reaction | Alkynes, Amine | Gold(I) catalyst | Substituted Anilines | organic-chemistry.orgorganic-chemistry.orgberkeley.edu |

| Three-component Synthesis | Methylvinyl ketones, N-acylpyridinium salts, Amines | Metal- and additive-free, Heat | meta-Substituted Anilines | nih.gov |

| Multicomponent Reaction | Aldehyde, Cyclohex-2-enone, Amine | - | Arylmethyl Anilines | masterorganicchemistry.com |

Reductive Amination Strategies

Reductive amination is a widely used and versatile method for the synthesis of amines, involving the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.orgias.ac.in This can be performed as a one-pot process (direct reductive amination) or in a stepwise manner (indirect reductive amination). wikipedia.org

For the synthesis of N-alkylated anilines, reductive amination is a highly effective strategy. ias.ac.in The reaction of an aniline with an appropriate aldehyde or ketone, followed by reduction, can introduce a variety of alkyl substituents. A range of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. ias.ac.insquarespace.com NaBH₃CN is particularly useful as it selectively reduces imines in the presence of aldehydes. ias.ac.in

Recent advancements in reductive amination include the use of novel catalysts and reaction conditions to improve efficiency and expand the substrate scope. For example, a metal-free, one-pot reductive amination of aldehydes has been developed using glycerol (B35011) as a green solvent and sodium borohydride as the reducing agent. wikipedia.org Reductive amination of functionalized aldehydes with aniline derivatives has also been successfully performed using H-cube technology, which allows for in-situ hydrogen generation and high-pressure conditions. For electron-deficient anilines, which can be challenging substrates, robust protocols using borane (B79455) complexes in combination with additives like acetic acid or TMSCl have been established. frontiersin.org

| Reducing Agent | Abbreviation | Typical Solvents | Key Characteristics |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Can also reduce aldehydes and ketones; added after imine formation. |

| Sodium Cyanoborohydride | NaBH₃CN | Methanol | Selectively reduces imines in the presence of carbonyls; water-insensitive. |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | DCE, DCM, THF | Mild reducing agent; sensitive to water. |

Mechanistic Investigations of Reactions Involving E 4 but 2 En 1 Yl Aniline and Analogs

Reaction Mechanism Elucidation in Alkenyl Aniline (B41778) Transformations

The transformation of alkenyl anilines, such as (E)-4-(but-2-en-1-yl)aniline, can proceed through various mechanistic pathways depending on the reagents and conditions employed. One notable transformation is the synthesis of indoles. A proposed metal-free C-H amination of N-Ts-2-alkenylanilines utilizes DDQ as an oxidant. The mechanism is thought to involve a radical cation, generated by a single electron transfer (SET), and a migratory process that proceeds through a phenonium ion intermediate. researchgate.net

Another approach to indole (B1671886) synthesis from 2-alkenylanilines involves an oxidation-intramolecular cyclization-elimination sequence. This metal-free route begins with the epoxidation of the N-substituted 2-alkenylaniline. This is followed by an intramolecular cyclization and a subsequent acid-catalyzed elimination of water to yield the indole derivative. nih.gov

Studies on Catalytic Amination Processes and Related Transformations

Catalytic amination is a fundamental process for the formation of C-N bonds. The reductive amination of aldehydes and ketones with anilines is a key method for synthesizing secondary and tertiary amines. organic-chemistry.orgmdma.ch The reaction typically proceeds in a one-pot, three-step manner. First, a nitroarene can be reduced to an aniline. Second, an aldehyde is added to form an imine. Finally, the imine is reduced to the corresponding amine. nih.gov The mechanism involves the initial condensation of the aniline with a carbonyl compound to form a carbinolamine, which then dehydrates to an imine intermediate. This imine is subsequently reduced to the final amine product. mdma.ch The efficiency and selectivity of these reactions are often dependent on the choice of catalyst, with transition metals like palladium and rhodium being commonly employed. organic-chemistry.orgnih.gov

The mechanism of carbonyl compound amination has been studied, and it is proposed that the nitro group is first adsorbed on active metal sites and then hydrogenated. The resulting amine then reacts with an aldehyde to form an imine, which is subsequently hydrogenated. tandfonline.com Lewis acid sites on the catalyst can facilitate imine formation, while metal sites are required for the hydrogenation step. tandfonline.com

Investigations into Cyclization and Aromatization Pathways for Heterocycle Formation

The alkenyl and aniline functionalities within this compound make it a versatile precursor for the synthesis of various heterocyclic compounds through cyclization and subsequent aromatization reactions.

The synthesis of quinolines from anilines and α,β-unsaturated aldehydes or ketones is a well-established method. The Doebner-von Miller reaction, for instance, utilizes these substrates under acidic conditions to produce 2- and 4-substituted quinolines. nih.gov A classic example is the Skraup synthesis, where aniline is reacted with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. uop.edu.pkpharmaguideline.com The mechanism involves the dehydration of glycerol to acrolein, followed by a conjugate addition of the aniline to the acrolein. The resulting intermediate then undergoes acid-catalyzed cyclization and subsequent oxidation to form the quinoline (B57606) ring. uop.edu.pk

Table 1: Key Quinoline Synthesis Reactions and Their Mechanistic Features

| Reaction Name | Reactants | Key Mechanistic Steps |

| Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Oxidizing Agent | Dehydration, Conjugate Addition, Cyclization, Oxidation uop.edu.pk |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Aldehyde/Ketone, Acid | Conjugate Addition, Cyclization, Dehydration, Oxidation nih.gov |

| Combes Synthesis | Aniline, β-Diketone, Acid | Condensation, Cyclization, Dehydration pharmaguideline.com |

| Friedländer Synthesis | o-Aminobenzaldehyde/Ketone, Compound with α-methylene group | Condensation, Cyclization, Dehydration pharmaguideline.com |

Intramolecular amination of alkenyl anilines provides a direct route to indoles. Palladium-catalyzed intramolecular cyclization of 2-(1-alkynyl)-N-alkylideneanilines is a novel method for indole synthesis. The proposed mechanism suggests the formation of a palladium-hydride species, which inserts into the alkyne, followed by a bond rearrangement to form the indole structure. organic-chemistry.org Metal-free approaches have also been developed, such as the use of DDQ as an oxidant for the C-H amination of N-Ts-2-alkenylanilines. researchgate.net This reaction is believed to proceed through a radical cation and a phenonium ion intermediate. researchgate.net Another metal-free method involves an oxidation-intramolecular cyclization-elimination sequence starting from N-substituted 2-alkenylanilines. nih.gov

Rhodium catalysts have also been employed in the cyclization of o-alkynyl anilines. The proposed mechanism involves the formation of an alkyne-coordinated rhodium intermediate, which undergoes a 5-endo cyclization to form a 3-rhodium indole. This intermediate can then react with an electrophilic alkene, and after protonation, the desired 2,3-disubstituted indole is obtained. acs.org

Oxidative Transformations of Anilines and Alkenyl Anilines

The oxidation of anilines and their derivatives can lead to a variety of products, and the reaction pathway is often influenced by the specific oxidant and reaction conditions. For instance, the oxidation of tertiary amines by Ru(IV)=O can lead to an iminium ion intermediate. nih.gov In the context of heterocycle synthesis, oxidative cyclization is a key step. For example, the synthesis of indoles from 2-alkenyl anilines can be mediated by oxidants like PIFA (phenyliodine bis(trifluoroacetate)). organic-chemistry.org

The enzymatic oxidation of aniline has also been studied. For example, the hydroxylation of aniline by CYP2E1 is a known metabolic pathway. dntb.gov.ua Furthermore, the reduction of nitroaromatics, which can be considered a reverse transformation, is catalyzed by nitroreductase enzymes and proceeds through nitroso intermediates to form hydroxylamines. nih.govresearchgate.net

Stereochemical Control and Regioselectivity in Alkenyl Aniline Reactions

Achieving stereochemical control and regioselectivity is a significant challenge in the synthesis of complex molecules from alkenyl anilines. In palladium-catalyzed reactions, the choice of ligand can significantly influence the outcome. For instance, the use of chiral ligands like BIOX ((4S,4'S)-(-)-4,4',5,5'-tetrahydro-4,4'-bis(1-methylethyl)-2,2'-bioxazole) can induce stereocontrol in reactions such as alkyne cyclocarbonylation. nih.gov The regioselectivity of palladium-catalyzed intramolecular transformations of diphenylamine (B1679370) intermediates, which can be formed from alkenyl anilines, can be controlled by the choice of ligand to selectively produce five-, six-, or seven-membered heteroaromatics. acs.org

In reactions involving allylic systems, such as those derived from this compound, 1,5-stereocontrol can be achieved in reactions of substituted pent-2-enylstannanes with aldehydes or imines, mediated by tin(IV) halides. researchgate.net The inherent chirality of starting materials, such as those derived from amino acids, can also be used to direct the stereochemical outcome of reactions. researchgate.net

Spectroscopic Characterization Techniques and Advanced Analytical Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For (E)-4-(but-2-en-1-yl)aniline, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in assigning the chemical environment of each atom. uobasrah.edu.iq

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, specific signals correspond to the protons of the aniline (B41778) ring and the butenyl side chain.

The aromatic protons on the aniline ring typically appear as distinct doublets due to their coupling with adjacent protons. The protons ortho to the amino group are expected to resonate at a different chemical shift compared to those meta to it, a phenomenon influenced by the electron-donating nature of the amino group. wisc.edu The amino group itself gives rise to a broad signal, the chemical shift of which can be influenced by solvent and concentration.

The protons of the (E)-but-2-en-1-yl group exhibit characteristic signals. The vinylic protons on the double bond show distinct chemical shifts and a large coupling constant, which is indicative of their trans configuration. The allylic protons, those on the carbon adjacent to the double bond, and the terminal methyl protons also have unique resonances and coupling patterns that allow for their unambiguous assignment.

Table 1: Representative ¹H NMR Data for Aniline Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (ortho to NH₂) | 6.5 - 6.8 | d | 7 - 9 |

| Aromatic (meta to NH₂) | 7.0 - 7.3 | t or m | 7 - 9 |

| NH₂ | variable (broad) | s | - |

| Vinylic | 5.4 - 5.8 | m | - |

| Allylic (CH₂) | 3.2 - 3.4 | d | 5 - 7 |

| Methyl (CH₃) | 1.6 - 1.8 | d | 6 - 7 |

Note: This table provides typical ranges for aniline derivatives. Actual values for this compound may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. udel.edu In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single peak.

The carbon atoms of the aromatic ring show signals in the typical aromatic region (approximately 110-150 ppm). The carbon atom attached to the nitrogen (C-1) is significantly deshielded due to the electronegativity of the nitrogen atom. The other aromatic carbons (C-2/6, C-3/5, and C-4) can be distinguished based on their chemical environments and the electronic effects of the substituents. mdpi.com

The carbons of the butenyl side chain also have characteristic chemical shifts. The sp² hybridized carbons of the double bond appear in the olefinic region of the spectrum, while the sp³ hybridized allylic and methyl carbons resonate at higher fields (lower ppm values). libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-NH₂) | 145 - 148 |

| C-4 (C-alkyl) | 130 - 135 |

| C-2/C-6 | 128 - 130 |

| C-3/C-5 | 114 - 116 |

| C-1' (Allylic CH₂) | 38 - 42 |

| C-2' (Vinylic CH) | 128 - 132 |

| C-3' (Vinylic CH) | 125 - 129 |

| C-4' (Methyl CH₃) | 17 - 19 |

Note: These are predicted values and may differ from experimental data.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups and providing insights into molecular conformation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. bruker.com The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. msu.edu The C-N stretching vibration of the aromatic amine is expected in the 1250-1350 cm⁻¹ range. msu.edu The aromatic ring is characterized by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. scialert.net The out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring provide information about the substitution pattern.

The butenyl side chain also gives rise to specific IR absorptions. The C=C stretching vibration of the trans-disubstituted double bond is expected around 1665-1675 cm⁻¹ and the out-of-plane C-H bending for a trans double bond appears as a strong band near 960-970 cm⁻¹.

Table 3: Key FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |

| Amine (N-H) | Scissoring Bend | 1550 - 1650 | Medium-Strong |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium-Strong |

| Alkene (C=C) | Stretch | 1665 - 1675 | Weak-Medium |

| Alkene (trans C-H) | Out-of-plane Bend | 960 - 970 | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability.

In the Raman spectrum of this compound, the symmetric vibrations of the aromatic ring and the C=C double bond of the butenyl chain are expected to be particularly strong. researchgate.net The C-N stretching vibration of the aromatic amine also gives a characteristic Raman signal. ias.ac.in The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule. ias.ac.inresearchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. uni-saarland.de

For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

Electron ionization (EI) is a common ionization method that causes the molecule to fragment in a predictable manner. msu.edu The fragmentation pattern of this compound would likely involve the cleavage of bonds in the butenyl side chain. A prominent fragmentation pathway for aromatic amines is the alpha-cleavage, which in this case would involve the loss of a propyl radical to form a stable benzylic-type cation. libretexts.orgmiamioh.edu Another possible fragmentation is the loss of a methyl radical from the butenyl chain. The analysis of these fragment ions helps to confirm the structure of the molecule. Electrospray ionization (ESI) is a softer ionization technique that can also be used, often resulting in a more prominent protonated molecular ion [M+H]⁺ and less fragmentation. nih.govmdpi.comd-nb.inforesearchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Aniline |

| Dansyl chloride |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for studying compounds with chromophores, such as the aromatic ring and unsaturated groups in this compound.

The UV-Vis spectrum of an aniline derivative typically shows absorption bands corresponding to π → π* and n → π* electronic transitions. libretexts.orgshu.ac.uk The π → π* transitions, which are generally more intense, arise from the excitation of electrons in the pi system of the benzene ring. shu.ac.ukcoe.edu The n → π* transitions, which are less intense, involve the non-bonding electrons of the nitrogen atom. libretexts.orgshu.ac.uk The conjugation between the butenyl group and the aromatic ring in this compound would be expected to influence the position and intensity of these absorption bands. For similar allyl-substituted anilines, absorbance maxima are observed in the 270–300 nm range. In polymers derived from aniline derivatives, these electronic transitions can be used to confirm the structure and protonation state of the polymer. rsc.orgrsc.org For instance, the UV-Vis spectra of polyaniline derivatives often show characteristic bands that shift depending on the substituent and the polymer's oxidation state. mdpi.com

Microscopic Techniques for Material Morphology Characterization of Derived Systems

When this compound is used as a monomer to synthesize polymers or as a component in the formation of nanoparticles, microscopic techniques are essential for characterizing the morphology of the resulting materials.

Studies on polymers synthesized from substituted anilines have shown that the morphology of the polymer films can vary significantly depending on the monomer structure and polymerization conditions. rsc.orgrsc.org For example, SEM analysis of polyaniline derivative films has shown morphologies ranging from heterogeneous hierarchical structures to more uniform spherical or nanofibrous structures. rsc.orgdoi.org The morphology of these films is crucial as it can influence their properties, such as electrical conductivity and sensitivity in sensor applications. lettersonmaterials.comresearchgate.net For instance, a porous, one-dimensional morphology can enhance the performance of sensors by increasing the surface area available for interaction with analytes. lettersonmaterials.com In the case of nanocomposites, SEM can confirm the uniform distribution of nanoparticles within the polymer matrix. mdpi.comdoi.orgmdpi.comresearchgate.net

Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are complementary techniques used to characterize nanoparticles. DLS measures the hydrodynamic diameter of nanoparticles suspended in a liquid, while TEM provides direct visualization of the nanoparticles' size, shape, and aggregation state. rsc.orgnih.govresearchgate.net

In research where aniline derivatives are used to form self-assembled nanoparticles, DLS and TEM are used to confirm their formation and characterize their physical properties. rsc.orgacs.org For example, DLS measurements can provide the size distribution and stability (via zeta potential) of nanoparticles in suspension. acs.org TEM images can then offer a more detailed view of the nanoparticle morphology, confirming if they are spherical, rod-like, or have other shapes. rsc.orgresearchgate.netijcmas.comacs.org For instance, TEM has been used to characterize the size of polyaniline nanofibers, showing diameters around 50 nm. ijcmas.com The combination of DLS and TEM provides a comprehensive understanding of the size and morphology of nanoparticles derived from this compound. rsc.orgbeilstein-journals.org

Computational Chemistry and Theoretical Studies of E 4 but 2 En 1 Yl Aniline

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intricacies of molecular systems. For (E)-4-(but-2-en-1-yl)aniline, these theoretical approaches provide a detailed picture of its geometry and electronic behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a primary tool for investigating the electronic structure of molecules like this compound. DFT methods are favored for their balance of computational cost and accuracy in predicting molecular properties. In studies of aniline (B41778) derivatives, DFT is routinely used to optimize the molecular geometry, determining the most stable arrangement of atoms by finding the minimum energy state on the potential energy surface. For example, calculations on related monoacyl aniline derivatives have successfully used the B3LYP functional to optimize geometries and predict various properties that align well with experimental data. This approach allows for the precise calculation of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape and steric interactions.

Basis Set Selection and Validation in Alkenyl Aniline Systems

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the distribution of electrons within the molecule. For aniline and its derivatives, a variety of basis sets have been employed and validated. Common choices include Pople-style basis sets like 6-31G* and 6-311G(d,p), often augmented with diffuse and polarization functions (e.g., 6-311++G(d,p)) to better describe systems with lone pairs and potential for hydrogen bonding, as found in the amine group of anilines. The selection process involves choosing a basis set that provides a reliable description of the system without being computationally prohibitive. For instance, studies on the pKa of aniline derivatives have tested multiple basis sets, including 6-31G, 6-31G*, 6-311G, and those with diffuse functions, to ensure the robustness of the theoretical predictions. The B3LYP/6-31G** level of theory has been found to be effective for aniline derivatives, showing that in some cases, the choice of functional has a more significant impact than minor changes in the basis set.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical component of computational chemistry for predicting the reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, representing the ability to donate an electron, and the LUMO, representing the ability to accept an electron, are key to understanding chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of chemical stability and reactivity. A small energy gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. In studies of related aniline derivatives, FMO analysis has been used to understand their antioxidant profiles and potential for charge transfer within the molecule. For this compound, the electron-donating amine group attached to the aromatic ring is expected to raise the HOMO energy, making the molecule susceptible to electrophilic attack. The butenyl group's electronic influence would also be captured in the FMO analysis.

Table 1: Illustrative FMO Data for Related Aniline Derivatives This table presents example FMO data from computational studies on other aniline compounds to illustrate the type of information generated. Specific data for this compound is not available in the cited literature.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| 1-(4-aminophenyl)-3-(3,5-dichlorophenyl)prop-2-en-1-one | B3LYP/6-311G(d,p) | -5.732 | -2.180 | 3.552 | |

| 4-Nitroaniline | B3LYP/6-311++G(d,p) | -6.68 | -2.54 | 4.14 | |

| Aniline | B3LYP/6-31G(d) | -5.15 | 0.22 | 5.37 |

Note: These values are for illustrative purposes to show typical results from FMO analysis on related molecular structures.

Prediction and Analysis of Vibrational Frequencies and Infrared Intensities

Computational methods, particularly DFT, are widely used to predict the vibrational spectra (e.g., infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies correspond to the fundamental vibrational modes of the molecule, such as N-H stretching, C=C bending, and aromatic ring deformations.

For aniline and its derivatives, calculated vibrational frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. This allows for a detailed assignment of the observed spectral bands to specific molecular motions. For this compound, such calculations would help identify characteristic peaks corresponding to the butenyl chain, the amine group, and the para-substituted benzene (B151609) ring, aiding in its experimental identification. Studies on aniline have shown that methods like B3LYP/6-31G(d) can reproduce experimental wavenumbers with high accuracy after scaling.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool in computational chemistry that illustrates the charge distribution on the surface of a molecule. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red and yellow areas represent negative potential (electron-rich), indicating sites that are susceptible to electrophilic attack, while blue and green areas represent positive potential (electron-poor), indicating sites prone to nucleophilic attack.

For this compound, an MEP map would highlight the nucleophilic character of the amine group's nitrogen atom due to its lone pair of electrons. The π-system of the benzene ring and the butenyl double bond would also show regions of negative potential. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential. This analysis is crucial for predicting how the molecule will interact with other reagents, such as in electrophilic aromatic substitution or reactions involving the amine group.

Studies on Conformational Stability and Potential Energy Surfaces

Molecules with rotatable single bonds, like the C-C and C-N bonds in the butenyl side chain of this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them.

Computational Insights into Reaction Mechanisms and Selectivity

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational methods allow for the detailed exploration of potential energy surfaces, which map the energy of a system as a function of its geometry. This exploration helps in identifying reactants, products, intermediates, and, crucially, transition states (TS).

For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the amino group or the butenyl side chain, DFT calculations can elucidate the step-by-step process. sharif.edusmu.edu By calculating the energies of all species along a proposed reaction coordinate, a reaction energy profile can be constructed. The height of the energy barrier at the transition state (the activation energy) determines the reaction rate. aps.org

Computational studies are particularly valuable for explaining and predicting selectivity. For instance, in an electrophilic attack on the aromatic ring, calculations can determine the relative activation energies for substitution at the ortho and meta positions relative to the butenyl-amino-substituted carbon. The position with the lowest activation energy corresponds to the kinetically favored product. chemscene.com Factors influencing selectivity, such as the interplay between the electron-donating amino group and the butenyl substituent, can be analyzed through calculated charge distributions and frontier molecular orbitals (HOMO and LUMO). nih.gov

Modern computational approaches often use hybrid functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G(d) or larger) to optimize geometries and calculate energies. nih.govscispace.com Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a calculated transition state correctly connects the intended reactants and products. smu.edu

Table 1: Illustrative Example of a Calculated Reaction Energy Profile This table demonstrates how computational data could be presented for a hypothetical reaction, such as the nitration of this compound, to determine regioselectivity. The values are for illustrative purposes only.

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Description |

| Reactants | B3LYP/6-311+G(d,p) | 0.0 | This compound + NO₂⁺ |

| Ortho-attack Transition State (TS_ortho) | B3LYP/6-311+G(d,p) | +15.2 | Transition state for NO₂⁺ addition at the ortho position. |

| Ortho-attack Sigma Complex | B3LYP/6-311+G(d,p) | +8.5 | Intermediate formed after ortho attack. |

| Meta-attack Transition State (TS_meta) | B3LYP/6-311+G(d,p) | +25.8 | Transition state for NO₂⁺ addition at the meta position. |

| Ortho-substituted Product | B3LYP/6-311+G(d,p) | -10.1 | Final product from the ortho pathway (after deprotonation). |

Note: The lower activation energy for the ortho-attack pathway (15.2 kcal/mol) compared to the meta-attack pathway (25.8 kcal/mol) would suggest that ortho-substitution is the kinetically preferred outcome.

Theoretical Exploration of Spectroscopic Properties (e.g., Calculated NMR, IR, UV-Vis Spectra)

Computational chemistry provides indispensable methods for predicting and interpreting spectroscopic data. These theoretical spectra can be used to confirm the structure of a synthesized compound or to understand the relationship between its electronic structure and its spectral features.

Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts. researchgate.net Typically performed using DFT (e.g., with the B3LYP functional and a basis set like 6-311++G(d,p)), these calculations yield theoretical chemical shifts for ¹H and ¹³C nuclei. kpi.ua The calculated values are often correlated with experimental data, and a high degree of correlation supports the proposed molecular structure. Although absolute calculated shifts may differ from experimental ones due to solvent effects and reference standards, the relative shifts and patterns are generally reliable.

Infrared (IR) Spectra: Theoretical IR spectra are obtained by calculating the vibrational frequencies of a molecule. After optimizing the geometry to find its minimum energy structure, a frequency calculation is performed at the same level of theory. researchgate.net The results provide the frequencies of the fundamental vibrational modes (stretching, bending, etc.) and their corresponding intensities. Calculated frequencies are often systematically higher than experimental ones, so they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra. researchgate.net These calculations allow for the confident assignment of specific absorption bands to particular molecular motions.

Ultraviolet-Visible (UV-Vis) Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. scispace.com These calculations provide insight into the nature of electronic transitions, for example, identifying them as π → π* or n → π* transitions and determining which molecular orbitals are involved (e.g., HOMO→LUMO transitions). scispace.com

Table 2: Illustrative Example of Calculated ¹³C NMR Chemical Shifts for this compound This table shows a hypothetical comparison between experimental and GIAO-calculated ¹³C NMR chemical shifts.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Assignment |

| C1 | 145.8 | 146.5 | C-NH₂ |

| C2, C6 | 129.5 | 130.1 | Aromatic CH |

| C3, C5 | 115.3 | 115.9 | Aromatic CH |

| C4 | 130.2 | 130.8 | C-CH₂ |

| C1' | 38.5 | 39.0 | -CH₂- |

| C2' | 128.7 | 129.2 | =CH- |

| C3' | 125.1 | 125.6 | =CH- |

| C4' | 17.9 | 18.3 | -CH₃ |

Table 3: Illustrative Example of Calculated vs. Experimental IR Frequencies This table presents a hypothetical assignment of key IR bands based on computational frequency analysis.

| Experimental ν (cm⁻¹) | Calculated ν (cm⁻¹) (scaled) | Vibrational Mode Assignment |

| 3450, 3360 | 3445, 3355 | N-H asymmetric & symmetric stretch |

| 3025 | 3028 | Aromatic & Olefinic C-H stretch |

| 2920 | 2925 | Aliphatic C-H stretch |

| 1620 | 1625 | N-H scissoring (bending) |

| 1515 | 1518 | Aromatic C=C stretch |

| 965 | 968 | Trans-olefinic C-H out-of-plane bend |

Applications and Advanced Materials Research Involving E 4 but 2 En 1 Yl Aniline and Derivatives

(E)-4-(but-2-en-1-yl)aniline as a Synthetic Building Block in Organic Synthesis

The strategic placement of amino and alkenyl functional groups makes this compound a valuable precursor in organic synthesis. These reactive sites can be manipulated independently or in concert to construct intricate molecular architectures, particularly nitrogen-containing heterocyclic compounds that form the core of many biologically active molecules and pharmaceuticals. nih.gov

Precursors for Nitrogen-Containing Heterocycles (e.g., Indolines, Tetrahydroquinolines, Quinazolines, Quinolines)

While direct synthesis routes starting from this compound are not extensively documented in dedicated studies, its structure is analogous to precursors widely used in established methodologies for synthesizing a variety of nitrogen-containing heterocycles. The aniline (B41778) moiety can participate in cyclization reactions, with the butenyl group offering a potential point for further functionalization or participation in the ring-forming step, assuming appropriate positioning (e.g., ortho-substitution through rearrangement or starting with an ortho-alkenyl isomer).

Indolines: The synthesis of indolines can be achieved through the cyclization of o-allyl or o-prenyl anilines. nih.gov For a molecule like this compound, a preliminary step to relocate the alkenyl group to the ortho position would be necessary. Following this, an intramolecular cyclization, often mediated by electrophiles or radical initiators, could yield the corresponding indoline (B122111) scaffold. nih.govorganic-chemistry.org

Tetrahydroquinolines: These structures are accessible through various methods, including the Povarov reaction, which is an aza-Diels-Alder cycloaddition involving an aniline, an aldehyde, and an activated alkene. researchgate.net The aniline component of this compound can readily participate in such multicomponent reactions to form the core tetrahydroquinoline ring system. nih.gov Furthermore, intramolecular hydroarylation of ω-arylamino-tethered alkenes provides another route to substituted tetrahydroquinolines.

Quinazolines: Quinazolines are typically synthesized via multi-component reactions that utilize anilines as a key nitrogen source. rsc.orgopenmedicinalchemistryjournal.com For instance, a four-component reaction of anilines, aromatic aldehydes, and ammonium (B1175870) iodide under metal-free conditions allows for direct C-H functionalization ortho to the amino group to construct the quinazoline (B50416) ring. rsc.org Other methods involve the condensation of 2-aminobenzylamines with aldehydes or the reaction of 2-aminobenzonitriles with orthoesters and boronic acids. organic-chemistry.orgmarquette.edu

Quinolines: The synthesis of quinolines from anilines is a cornerstone of heterocyclic chemistry, with classic methods like the Skraup, Doebner-von Miller, and Friedländer syntheses being widely employed. mdpi.comjptcp.com More contemporary methods involve the electrophilic cyclization of N-(2-alkynyl)anilines or the oxidative annulation of anilines with other synthons like ketones, aldehydes, or alkynes. mdpi.comnih.govamazonaws.com The aniline core of this compound is suitable for these transformations, leading to quinoline (B57606) derivatives substituted at the 6-position.

Table 1: General Synthetic Routes to N-Heterocycles Applicable to Aniline Derivatives

| Heterocycle | General Reaction Type | Key Precursors | Potential Role of this compound |

|---|---|---|---|

| Indoline | Intramolecular Cyclization | o-Alkenyl Anilines | Aniline source (after isomerization to o-alkenyl) nih.gov |

| Tetrahydroquinoline | Povarov Reaction (Aza-Diels-Alder) | Aniline, Aldehyde, Alkene | Aniline component in [4+2] cycloaddition researchgate.netnih.gov |

| Quinazoline | Multi-component Condensation | Aniline, Aldehyde, Ammonia (B1221849) Source | Aniline component providing N1 and C4a-C8a fragment rsc.orgopenmedicinalchemistryjournal.com |

| Quinoline | Friedländer Annulation / Skraup Synthesis | Aniline, Carbonyl Compound | Aniline component for benzene (B151609) ring fusion mdpi.comjptcp.com |

Intermediates in the Construction of Complex Molecules

Beyond serving as a direct precursor to heterocyclic cores, this compound is a versatile intermediate for introducing the 4-butenylaniline moiety into larger, more complex molecules. The amino group can be protected and the aromatic ring can be directed toward ortho-lithiation or other C-H activation strategies, enabling the introduction of additional substituents. Subsequently, the butenyl group can undergo a wide range of transformations, including olefin metathesis, oxidation, or hydroboration-oxidation, to elaborate the side chain. This synthetic flexibility allows for the construction of complex molecular targets where the substituted aniline fragment is a key pharmacophore or structural element.

Polymer Chemistry and Materials Science Applications

The presence of a polymerizable alkenyl group and an aniline moiety, known to form the conducting polymer polyaniline (PANI), positions this compound and its isomers as promising monomers for novel functional polymers. rsc.org

Synthesis and Characterization of Polymeric Derivatives from Alkenyl Anilines

Derivatives of PANI can be synthesized from substituted aniline monomers, such as those bearing alkenyl groups, through chemical oxidative polymerization. rsc.orgresearchgate.net In a typical synthesis, the monomer is polymerized in an acidic medium using an oxidant like ammonium persulfate (APS). rsc.orgacs.org The resulting poly(alkenyl aniline)s are often more soluble in common organic solvents compared to the parent PANI, which facilitates their processing into thin films for device fabrication. rsc.orgresearchgate.net

The characterization of these polymers confirms their structure and properties. FT-IR and UV-visible spectroscopy indicate that the polymers typically exist in the protonated emeraldine (B8112657) salt form, which is the conductive state of polyaniline. rsc.orgresearchgate.net Scanning electron microscopy (SEM) is used to study the surface morphology of the polymer films, which can range from hierarchical to spherical or porous structures depending on the substituent and polymerization conditions. rsc.orgresearchgate.netresearchgate.net

Table 2: Spectroscopic Characterization of a Representative Poly(alkenyl aniline)

| Technique | Key Findings | Reference |

|---|---|---|

| FT-IR | Confirms the presence of characteristic PANI backbone vibrations (e.g., C=C stretching of quinoid and benzenoid rings, C-N stretching). | rsc.org |

| UV-Vis | Shows absorption bands typical for the emeraldine salt form of PANI, indicating π-π* transitions and polaron band transitions. | rsc.orgresearchgate.net |

| ¹H NMR / ¹³C NMR | Confirms the structure of the monomer units within the polymer chain. | rsc.org |

| SEM | Reveals the surface morphology of the polymer films, which influences properties like sensor sensitivity. | researchgate.netresearchgate.net |

Functional Polymers and Composites Based on Aniline Monomers

Functional polymers and their composites are materials designed to possess specific properties for targeted applications, such as high conductivity, environmental stability, or stimulus-responsiveness. mdpi.commdpi.comnih.gov The introduction of an alkenyl substituent onto the aniline monomer, as in this compound, imparts new functionality to the resulting polymer. The improved solubility is a significant functional advantage. rsc.org

Furthermore, these functional polymers can be blended with other materials to form composites with enhanced properties. For instance, PANI derivatives are often combined with insulating, hydrophilic polymers like polyvinyl alcohol (PVA). researchgate.netmdpi.com These blends can exhibit improved film-forming characteristics and enhanced sensitivity in sensor applications, as the second polymer component can help to create a porous morphology and provide additional sites for interaction with analytes like water molecules. nih.govmdpi.com

Sensor Applications of Poly(alkenyl)aniline Films (e.g., Humidity, Ammonia Vapors)

Thin films of PANI and its derivatives are extensively studied for chemical sensor applications due to the sensitivity of their electrical properties to the surrounding environment. semi.ac.cnmdpi.com The sensing mechanism relies on the modulation of the polymer's conductivity upon interaction with analyte molecules.

Humidity Sensing: PANI-based sensors detect changes in relative humidity (%RH). The conductivity of the polymer film increases with humidity due to the protonation of the polymer backbone by water molecules, which increases the number of charge carriers. researchgate.netnih.gov Composites of PANI derivatives with biopolymers or PVA often show enhanced humidity sensing capabilities. researchgate.netmdpi.comnih.gov Studies on similar poly(alkenyl aniline)s show a significant response to changes in humidity, making them promising materials for electronic hygrometers. rsc.orglettersonmaterials.comlettersonmaterials.com

Ammonia Vapor Sensing: PANI is highly sensitive to ammonia (NH₃) gas. The conductive (emeraldine salt) form of PANI is doped with an acid. Ammonia, being a basic gas, de-dopes the polymer by abstracting protons from the polymer backbone. mdpi.comripublication.com This process converts the conductive emeraldine salt to the non-conductive emeraldine base, leading to a sharp increase in the material's electrical resistance. This change in resistance is the basis for the sensor's response. mdpi.comripublication.com Research on various PANI derivatives demonstrates their potential in fabricating sensitive and selective ammonia sensors for environmental monitoring and industrial safety. rsc.orgmdpi.comlettersonmaterials.com

Table 3: Performance Data for Sensors Based on Poly(alkenyl aniline) Derivatives

| Analyte | Sensor Type | Principle | Key Performance Metric | Reference |

|---|---|---|---|---|

| Humidity | Resistive | Change in conductivity due to water-mediated protonation. | High sensitivity across a broad humidity range (20-90% RH). | rsc.orgresearchgate.net |

| Ammonia (NH₃) | Resistive | Change in conductivity due to de-doping of the polymer backbone. | High sensitivity and response to varying ammonia concentrations. | rsc.orgmdpi.comlettersonmaterials.com |

Advanced Functional Materials Based on this compound Conjugates

The functionalization of the aniline core allows for the synthesis of conjugates with tailored properties for advanced material applications. By attaching specific moieties to the aniline structure, researchers can induce novel physical and chemical behaviors, leading to the development of materials with applications in nanotechnology and photonics.

The ability of molecules to spontaneously organize into well-defined, stable, and non-covalently bonded aggregates is a cornerstone of supramolecular chemistry and nanotechnology. Aniline derivatives have been investigated as key components in inducing such self-assembly. Research has demonstrated that conjugating a 4-(1,2-diphenylbut-1-en-1-yl)aniline tail to other molecules can lead to the formation of nanoparticles. researchgate.net This specific aniline derivative acts as a self-assembly inducer, resulting in the formation of spherical nanoparticles when conjugated with molecules like aloin (B1665253) or podophyllotoxin. rsc.orgcnr.it

These self-assembling conjugates are of significant interest as they can potentially increase the loading capacity of nanoparticles and eliminate the need for a separate carrier. researchgate.net The characterization of these nanostructures is typically performed using techniques such as Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and nanoparticle tracking analysis. rsc.orgcnr.it Beyond discrete nanoparticles, the broader family of anilines is known to form organized supramolecular structures through processes like oxidative polymerization, which can serve as a basis for more complex hierarchical formations. researchgate.net

Aniline derivatives are prominent candidates for the development of materials with nonlinear optical (NLO) properties, which are crucial for applications in photonics, telecommunications, and optical data processing. researchgate.net The NLO response in these organic molecules often arises from a "push-pull" electronic structure, where an electron-donating group (like the amino group in aniline) is connected to an electron-accepting group via a π-conjugated system. researchgate.netbohrium.com This arrangement facilitates intramolecular charge transfer (ICT), a key phenomenon for NLO activity. researchgate.net

Theoretical and computational studies, often employing methods like second-order Møller-Plesset perturbation theory (MP2), are used to investigate structure-property relationships and predict the NLO capabilities of new aniline derivatives. bohrium.commq.edu.au Research focuses on tuning the NLO properties by systematically modifying the molecular structure.

| Structural Modification | Effect on First-Order Hyperpolarizability (β) | Rationale |

|---|---|---|

| Donor Group Strength | Increasing donor strength (e.g., NH₂ to N(CH₃)₂) generally increases β. mq.edu.au | Enhances the "push" effect in the push-pull system, promoting intramolecular charge transfer. |

| Acceptor Group Strength | Increasing acceptor strength (e.g., using NO₂, CN) typically enhances β. mq.edu.au | Strengthens the "pull" effect, increasing the dipole moment change upon excitation. |

| Conjugation Length | Extending the π-conjugated bridge between donor and acceptor often leads to a higher β value. mq.edu.au | Improves electron delocalization and facilitates more efficient charge transfer across the molecule. |

| Solvent Polarity | Calculated NLO properties generally increase with the dielectric constant of the solvent. bohrium.comresearchgate.net | Polar solvents can stabilize the charge-separated excited state, enhancing the NLO response. |

These systematic investigations aid in the rational design of novel chromophores with optimized NLO responses for use in advanced photonic and electronic devices. researchgate.net

Role in Specialty Chemical and Industrial Research Areas (Academic Aspects)

The academic interest in this compound and related compounds extends to their potential roles as precursors and active components in various industrial chemical sectors. Research explores their synthesis and performance in applications ranging from petrochemical additives to materials for dyes and rubber.

Aromatic amines, the class of compounds to which this compound belongs, are well-studied as antioxidant additives in petrochemical products like lubricating oils and fuels. mdpi.com Their primary function is as radical scavengers, which inhibit the oxidative degradation of hydrocarbons. mdpi.comd-nb.info The antioxidant mechanism of aromatic amines is attributed to the presence of the N-H group. The p-π conjugation between the lone pair of electrons on the nitrogen atom and the aromatic ring reduces the N-H bond dissociation energy. mdpi.com This facilitates the donation of a hydrogen atom to quench highly reactive peroxy radicals (ROO•), which are key intermediates in autoxidation chain reactions, thus terminating the oxidative cycle. mdpi.com

Research in this area focuses on designing and synthesizing novel amine structures to enhance antioxidant performance, often in synergy with other additives like hindered phenols. mdpi.com The goal is to develop additives that are more effective at extending the operational life and stability of petrochemical products. d-nb.info

Aniline and its derivatives are foundational starting materials in the synthesis of a vast array of synthetic dyes and pigments. coherentmarketinsights.comtaylorandfrancis.com They serve as key intermediates for producing colorants such as azo dyes and anthraquinone (B42736) dyes. coherentmarketinsights.combeilstein-journals.org Academic research in this field is focused on the synthesis of novel aniline-based precursors to create dyes with improved properties, such as enhanced color fastness, thermal stability, or specific spectral characteristics.

For example, research into anthraquinone derivatives often involves the synthesis of complex amino-substituted molecules that serve as building blocks for high-performance dyes. beilstein-journals.org The functional groups on the aniline ring can be modified to tune the final color and application properties of the dye or pigment. The development of these precursors is critical for innovation in the textile, paint, and cosmetics industries. mdpi.com

Antioxidants: Similar to their role in petrochemicals, aniline-derived antioxidants protect rubber from degradation caused by oxygen and ozone.

Accelerators: These chemicals are used to control the vulcanization (curing) process of rubber, reducing the time and temperature required.

Stabilizers: Aniline-based compounds are investigated as stabilizers that improve the thermal and oxidative stability of elastomers like nitrile butadiene rubber. researchgate.net

Research in this area involves synthesizing new aniline derivatives and evaluating their effectiveness in rubber formulations. researchgate.net The objective is to develop more efficient and environmentally benign processing chemicals that improve the longevity and performance of rubber goods such as tires and industrial belts. coherentmarketinsights.com

Future Research Directions and Unexplored Avenues for E 4 but 2 En 1 Yl Aniline

Development of Novel Synthetic Routes with Enhanced Efficiency, Sustainability, and Stereocontrol

While methods for the synthesis of N-alkylanilines exist, the future of synthesizing (E)-4-(but-2-en-1-yl)aniline lies in developing more efficient, sustainable, and stereoselective routes. Current approaches often involve multi-step procedures or harsh conditions. Future research should target the advancement of catalytic processes that minimize waste and energy consumption while maximizing yield and isomeric purity.

Key areas for exploration include:

Borrowing Hydrogen Catalysis: This "green" methodology uses alcohols as alkylating agents, with water as the sole byproduct. acs.org Research into iridium or iron-based catalysts could enable the direct synthesis of this compound from aniline (B41778) and crotyl alcohol. acs.orgacs.org The challenge will be to develop catalysts that are not inhibited by the amine product and that maintain high selectivity for the desired E-isomer. acs.org

Direct Amination of Allylic Alcohols: The use of powerful Lewis acid catalysts, such as aluminum triflate [Al(OTf)3], for the direct amination of allylic alcohols with anilines presents a promising, atom-economical route. researchgate.net Future work could focus on expanding the substrate scope and optimizing conditions for crotyl alcohol to achieve high yields at room temperature.

Allylic Pyrophosphate Chemistry: Allylic pyrophosphates have been shown to be highly reactive and effective allylating reagents for aromatic amines. oup.com Investigating the stereospecificity of this reaction with crotyl pyrophosphates could provide a highly controlled route to the pure (E)-isomer.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Method | Alkylating Agent | Catalyst Example | Key Advantages | Future Research Focus |

|---|---|---|---|---|

| Borrowing Hydrogen | Crotyl alcohol | Iridium or Iron complexes acs.orgacs.org | High atom economy (water byproduct) | Catalyst stability, stereoselectivity |

| Direct Amination | Crotyl alcohol | Aluminum triflate [Al(OTf)3] researchgate.net | Mild conditions, high efficiency | Catalyst loading, broader substrate scope |

| Reductive Amination | Crotonaldehyde | NaBH4 umich.edu | Readily available starting materials | One-pot efficiency, milder reagents |

| Pyrophosphate Alkylation | Crotyl pyrophosphate | Boron trifluoride etherate oup.com | High reactivity of alkylating agent | Stereocontrol, substrate preparation |

In-depth Mechanistic Understanding of Complex Transformations and Catalytic Cycles

A thorough mechanistic understanding is paramount for optimizing existing reactions and designing new ones. For this compound, future research should delve into the intricate details of its transformations.

Aza-Cope Rearrangement: N-allylanilines are known to undergo aza-Cope rearrangements, often catalyzed by acids. researchgate.net A detailed investigation into the rearrangement of this compound under various catalytic conditions (e.g., heteropoly acids, Lewis acids) would provide insight into the regioselectivity and stereoelectronic effects governing this C-C bond formation.